molecular formula C19H17N3O3 B2657390 7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1105229-14-8

7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2657390
CAS RN: 1105229-14-8
M. Wt: 335.363
InChI Key: UGMLRTRARDBOFM-UHFFFAOYSA-N
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Description

The compound “7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one” is a derivative of 2-substituted 4H-3,1-benzoxazin-4-one . These derivatives are a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The method was performed under mild conditions characterized by simplified pathways and workup, minimized energy, and fewer reaction steps, compared with the previous methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives include the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This leads to the formation of the benzoxazin-4-one ring through a cyclodehydration reaction .

Scientific Research Applications

Medicinal Chemistry and Drug Development

properties

IUPAC Name

7-methyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-3-6-14(7-4-12)19-20-17(25-21-19)10-22-15-8-5-13(2)9-16(15)24-11-18(22)23/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMLRTRARDBOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

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